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Compound of Interest

Compound Name: SNAP 5114

Cat. No.: B1229028 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Core Tenets of SNAP-5114 Action
(S)-SNAP-5114 is a potent and selective inhibitor of the GABA transporter GAT-3, a key protein

responsible for the reuptake of the neurotransmitter γ-aminobutyric acid (GABA) from the

synaptic cleft, primarily into astrocytes.[1][2] By blocking GAT-3, SNAP-5114 effectively

increases the extracellular concentration of GABA, thereby enhancing GABAergic

neurotransmission.[3][4] This enhanced inhibitory signaling underlies its observed

anticonvulsant and antinociceptive properties.[3][5] Recent structural biology studies have

provided a detailed view of its molecular mechanism, revealing it to be a noncompetitive

inhibitor that locks the transporter in an inward-facing conformation.[2]

Quantitative Data Summary
The inhibitory activity and selectivity of SNAP-5114 have been quantified across different

GABA transporter subtypes. The following tables summarize these key pharmacological

parameters.

Table 1: Inhibitory Potency (IC₅₀) of (S)-SNAP-5114 at Cloned GABA Transporters
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Transporter
Subtype

Species IC₅₀ (μM) Reference(s)

GAT-3 Human (hGAT-3) 5 [3][6]

GAT-2 Rat (rGAT-2) 21 [3][4][6]

GAT-1 Human (hGAT-1) 388 [3][4]

BGT-1 Not Specified ≥ 100 [6]

IC₅₀ values represent the concentration of SNAP-5114 required to inhibit 50% of the GABA

uptake activity mediated by the specific transporter.

Molecular Mechanism of Action
Recent advancements using cryo-electron microscopy (cryo-EM) have elucidated the structural

basis for SNAP-5114's inhibitory action on human GAT-3.[2]

Noncompetitive Inhibition: SNAP-5114 acts as a noncompetitive inhibitor.[2] It binds to the

central, orthosteric substrate-binding site of GAT-3, the same pocket that GABA normally

occupies. However, it does so by stabilizing the transporter in an inward-open conformation.[2]

This conformational lock prevents the transporter from cycling back to an outward-facing state

to bind and transport extracellular GABA, thus inhibiting the reuptake process.

Structural Basis for Selectivity: The selectivity of SNAP-5114 for GAT-3 over GAT-1 is attributed

to differences in the architecture of their respective binding pockets. GAT-3 possesses a larger

orthosteric pocket compared to GAT-1. This increased volume, along with specific amino acid

differences (such as residue E66 in GAT-3), accommodates the bulky methoxyphenyl moieties

of the SNAP-5114 molecule more favorably than the more constrained pocket of GAT-1.[2][7]

The following diagram illustrates the role of GAT-3 in GABA reuptake and how SNAP-5114

disrupts this process.

Caption: Mechanism of GAT-3 inhibition by SNAP-5114.

Experimental Protocols
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The mechanism of SNAP-5114 has been characterized using a variety of in vitro and in vivo

techniques.

This assay is fundamental for determining the potency (IC₅₀) and mode of inhibition of

transporter ligands.

Objective: To quantify the inhibition of GAT-3 mediated GABA uptake by SNAP-5114.

Methodology:

Cell Culture: Human Embryonic Kidney (HEK293) cells or similar cell lines are transiently

or stably transfected with the cDNA encoding the human GAT-3 transporter.

Assay Preparation: Cells are plated in multi-well plates and grown to confluence.

Inhibitor Pre-incubation: Cells are washed with a Krebs-Ringer-HEPES buffer. Increasing

concentrations of SNAP-5114 are then added to the wells and pre-incubated for a defined

period (e.g., 10-20 minutes) at room temperature or 37°C.[7]

Uptake Initiation: The uptake reaction is initiated by adding a solution containing a fixed

concentration of radiolabeled [³H]-GABA.

Uptake Termination: After a short incubation period (e.g., 1-10 minutes), the uptake is

rapidly terminated by washing the cells with ice-cold buffer to remove extracellular [³H]-

GABA.

Quantification: Cells are lysed, and the intracellular radioactivity is measured using a

scintillation counter.

Data Analysis: The amount of [³H]-GABA uptake is plotted against the concentration of

SNAP-5114. A dose-response curve is fitted to the data to calculate the IC₅₀ value. To

determine the mode of inhibition (noncompetitive), kinetic assays are performed by

measuring uptake at various GABA concentrations in the presence of a fixed

concentration of SNAP-5114.[7]

This technique measures the functional consequence of GAT inhibition on neuronal activity.
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Objective: To measure changes in tonic GABAA receptor-mediated currents in neurons

following the application of SNAP-5114.

Methodology:

Slice Preparation: Acute brain slices (e.g., from the hippocampus or thalamus) are

prepared from rodents.

Recording: A glass micropipette filled with an internal solution is used to form a high-

resistance seal with the membrane of a target neuron (e.g., a dentate granule cell). The

membrane patch is then ruptured to achieve the whole-cell configuration, allowing control

and measurement of the cell's membrane potential and currents.

Baseline Measurement: A stable baseline holding current is recorded under voltage-clamp

mode. This current reflects the tonic activation of extrasynaptic GABAA receptors by

ambient GABA.[4]

Drug Application: SNAP-5114 (e.g., 100 μM) is applied to the slice via the perfusion bath.

[1][4] Often, this is done after blocking the more dominant GAT-1 transporter with an

inhibitor like NNC-711 to unmask the contribution of GAT-3.[4]

Effect Measurement: An outward shift in the holding current indicates an increase in the

activation of GABAA receptors (an inhibitory chloride influx), reflecting elevated

extracellular GABA levels.

Confirmation: The GABAA receptor antagonist, picrotoxin, can be applied at the end of the

experiment to confirm that the observed change in current is indeed mediated by GABAA

receptors.[4]

The following diagram outlines the workflow for assessing the impact of SNAP-5114 on tonic

GABAergic currents.
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Caption: Workflow for electrophysiological analysis of SNAP-5114.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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